molecular formula C22H24N4O2 B5972071 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Katalognummer: B5972071
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: OVKMKLALVCQIOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a benzyl-substituted piperazine moiety at position 2 and a 4-methoxyphenyl group at position 6. The 4-methoxyphenyl group enhances electron density, while the 4-benzylpiperazine substituent may influence receptor binding and pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-19-9-7-18(8-10-19)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMKLALVCQIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325618
Record name 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878977-30-1
Record name 2-(4-benzylpiperazin-1-yl)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is usually purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors on cell surfaces, leading to a biological response.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Differences Reference ID
Target Compound : 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 4-Benzylpiperazin-1-yl 4-Methoxyphenyl Reference compound
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF) Pyrimidin-4(3H)-one 4-(4-Fluorophenyl)piperazin-1-yl Methyl Fluorophenyl vs. benzyl; methyl vs. methoxyphenyl
2-(4-Benzylpiperazin-1-yl)-6-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidin-4(3H)-one (STK277354) Pyrimidin-4(3H)-one 4-Benzylpiperazin-1-yl (4-Chlorophenyl)sulfanylmethyl Sulfanylmethyl vs. methoxyphenyl; chloro substitution
3-Benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one (1.4m) Pyrimidin-4(3H)-one 4-Chlorophenyl 4-Methoxyphenyl Benzyl at N3; chlorophenyl at C2 vs. piperazine
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) Thieno[3,2-d]pyrimidin-4(3H)-one tert-Butylamino 4-Aminophenyl Thienopyrimidinone core; aminophenyl vs. methoxyphenyl

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~420–430 g/mol, comparable to STK277354 (426.97 g/mol) . Piperazine-containing analogs (e.g., NNF, C15H17FN4O) have lower molecular weights (~306 g/mol) due to simpler substituents .
  • Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to methyl (NNF) but less than chlorophenyl-sulfanylmethyl (STK277354). Fluorophenyl (NNF) may balance lipophilicity and electronic effects .
  • Solubility: Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms. Thienopyrimidinone analogs (e.g., 4p) may have reduced solubility due to planar aromatic cores .

Biologische Aktivität

The compound 2-(4-benzylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4OC_{18}H_{22}N_{4}O. Its structure features a pyrimidine core substituted with a benzylpiperazine and a methoxyphenyl group, which are significant for its interactions with biological targets.

Antitumor Activity

Research indicates that compounds related to this compound exhibit potent antitumor properties . For instance, in a study involving derivatives of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, compound 7a demonstrated remarkable antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against multiple cancer cell lines, including HepG2 . This compound was shown to induce G2/M cell cycle arrest and trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which these compounds exert their effects appears to involve anti-tubulin properties , disrupting microtubule dynamics crucial for cell division. The ability to arrest the cell cycle at the G2/M phase suggests interference with mitotic progression, which is a common strategy employed by antitumor agents .

Pharmacological Studies

Several pharmacological studies have evaluated the selectivity and efficacy of related compounds in targeting specific receptors. For example, compounds with similar structural motifs have been studied for their affinity towards various adrenoceptors, indicating potential therapeutic applications in treating conditions like benign prostatic hyperplasia (BPH) due to their selective antagonistic activity on α1-adrenoceptors .

In Vivo Efficacy

In vivo studies using HepG2 xenograft models demonstrated that compound 7a significantly inhibited tumor growth without causing substantial body weight loss, indicating a favorable safety profile alongside its efficacy . This finding is critical for the development of new cancer therapies, as it suggests that such compounds can effectively target tumors while minimizing adverse effects.

Data Table: Summary of Biological Activities

Activity IC50 Value (μM) Cell Line Tested Mechanism
Antitumor0.029 - 0.147HepG2G2/M phase arrest, apoptosis
Adrenoceptor antagonismN/AProstate tissueSelective α1-adrenoceptor blocking

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.